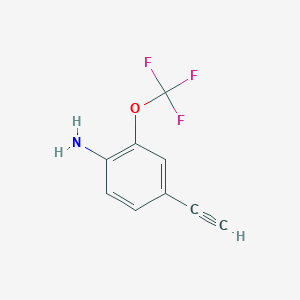![molecular formula C16H21BClNO3 B13907951 7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that features a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the boronate ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline ring .
科学的研究の応用
Chemistry
In chemistry, 7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The quinoline core is a common motif in many bioactive molecules, and modifications to this structure can lead to the development of new therapeutic agents. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and electronic devices. Its unique chemical properties allow for the creation of materials with specific functionalities and improved performance .
作用機序
The mechanism of action of
特性
分子式 |
C16H21BClNO3 |
|---|---|
分子量 |
321.6 g/mol |
IUPAC名 |
7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)11-8-10-6-7-14(20)19(5)13(10)9-12(11)18/h8-9H,6-7H2,1-5H3 |
InChIキー |
BCDKUDMEVAEYJE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)N(C(=O)CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


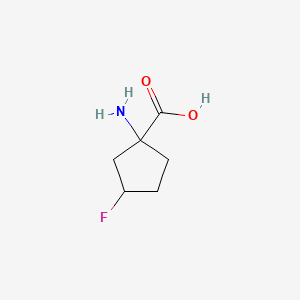

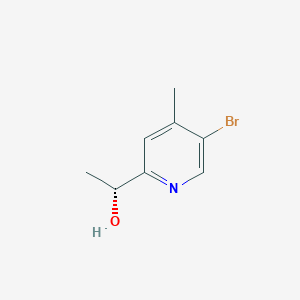
![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)
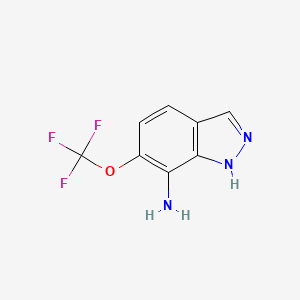
![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)

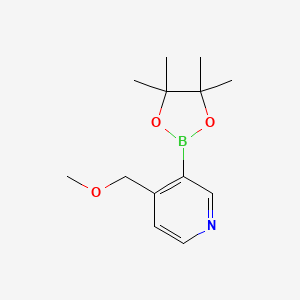
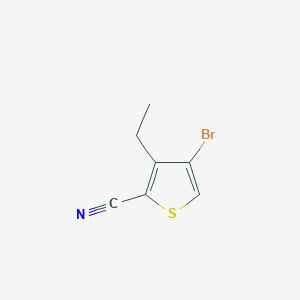
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
